![molecular formula C21H28O2Si B14267796 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- CAS No. 136022-54-3](/img/structure/B14267796.png)
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a butanone group, a silyl ether group, and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- typically involves the reaction of 2-butanone with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted silyl ethers depending on the reagents used.
Applications De Recherche Scientifique
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- involves the formation of stable silyl ether bonds. The silyl group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. This selective protection is crucial in multi-step organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Similar in function but with different steric and electronic properties.
Triisopropylsilyl ethers: Offer greater steric protection but are less reactive.
Methoxymethyl ethers: Provide protection but are more easily cleaved under acidic conditions.
Uniqueness
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is unique due to its balance of steric protection and reactivity. The bulky tert-butyl and diphenyl groups provide significant steric hindrance, making it a robust protecting group in various synthetic applications.
Propriétés
Numéro CAS |
136022-54-3 |
|---|---|
Formule moléculaire |
C21H28O2Si |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-[tert-butyl(diphenyl)silyl]oxy-3-methylbutan-2-one |
InChI |
InChI=1S/C21H28O2Si/c1-17(2)20(22)16-23-24(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
Clé InChI |
NLGPUPVRWVURPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
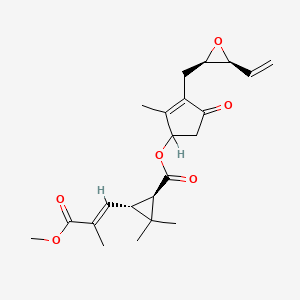
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
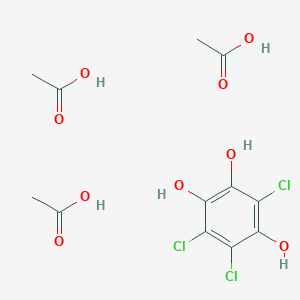
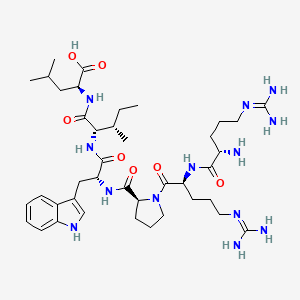
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
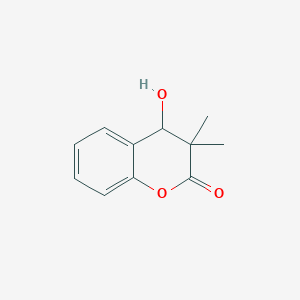
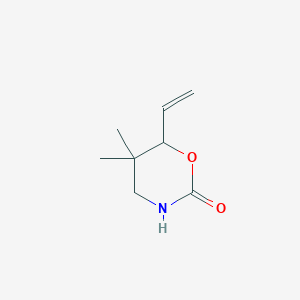
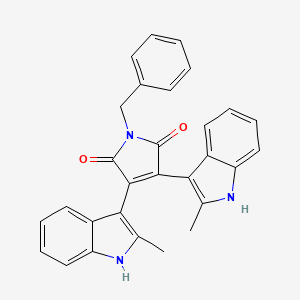
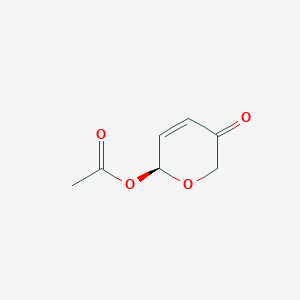
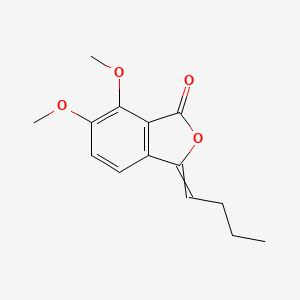
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
